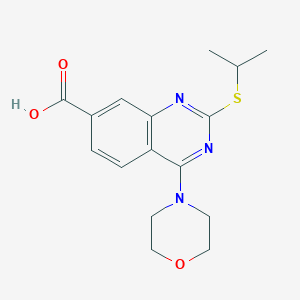
2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid
Descripción general
Descripción
2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid is a complex organic compound characterized by its unique quinazoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid involves multiple steps, typically starting from commercially available precursors. A common approach involves the construction of the quinazoline core followed by the introduction of the isopropylthio and morpholine groups. Typical reactions include nucleophilic substitution and cyclization under controlled temperature and pH conditions.
Industrial Production Methods: While detailed industrial production methods are proprietary and vary, they generally scale up the laboratory procedures with considerations for efficiency, yield, and safety. Optimizations often include the use of robust catalysts and eco-friendly solvents to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid undergoes various chemical reactions including:
Oxidation: Which might modify the isopropylthio group.
Reduction: Possibly affecting the carboxylic acid functionality.
Substitution Reactions: Particularly nucleophilic substitutions due to the electron-rich quinazoline nucleus.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide and acetonitrile are frequently used to facilitate these reactions under controlled temperatures.
Major Products: The major products of these reactions depend on the specific pathways chosen. For example, oxidation can yield sulfoxide derivatives, while reduction might result in alcohol forms.
Aplicaciones Científicas De Investigación
2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid has shown promise in several scientific areas:
Chemistry: As a versatile intermediate in the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition due to its potential as a molecular probe.
Medicine: Particularly in anticancer research, where derivatives of quinazoline structures have been explored for their therapeutic potential.
Industry: As a precursor in the manufacturing of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action often involves its interaction with biological targets such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing it to competitively inhibit biological processes. Pathways involved typically include signal transduction cascades where the compound modulates activity through allosteric inhibition or receptor binding.
Comparación Con Compuestos Similares
Unique Features: Compared to other quinazoline derivatives, 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid stands out due to its specific functional groups which enhance its biological activity and chemical reactivity.
Similar Compounds: Some similar compounds include:
4-(morpholin-4-yl)quinazoline: Lacks the isopropylthio group but shares the quinazoline and morpholine structures.
2-(methylthio)quinazoline: Similar but with a methylthio instead of an isopropylthio group.
4-morpholinoquinazoline-7-carboxylic acid: Shares the morpholino and carboxylic acid functionalities.
Each of these similar compounds has unique properties that make them suitable for different applications, but none quite matches the specific profile of this compound in terms of both chemical versatility and biological activity.
Propiedades
IUPAC Name |
4-morpholin-4-yl-2-propan-2-ylsulfanylquinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10(2)23-16-17-13-9-11(15(20)21)3-4-12(13)14(18-16)19-5-7-22-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORICMMFKZLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=CC(=C2)C(=O)O)C(=N1)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


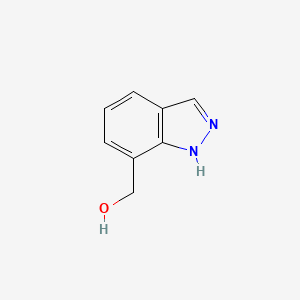
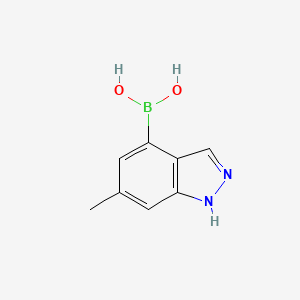
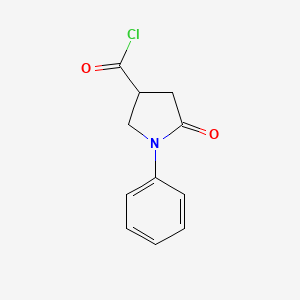
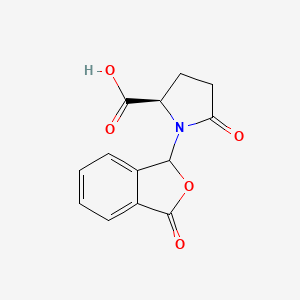

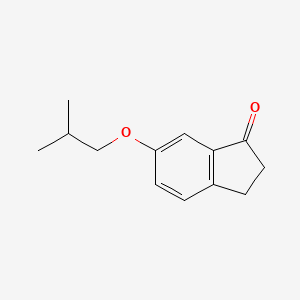


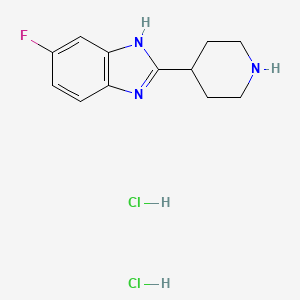
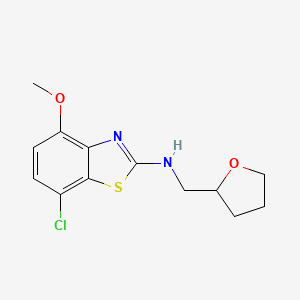
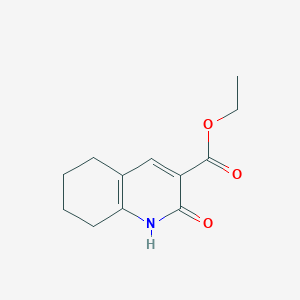
![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)
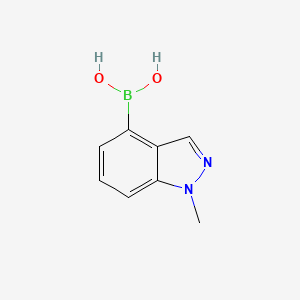
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)
